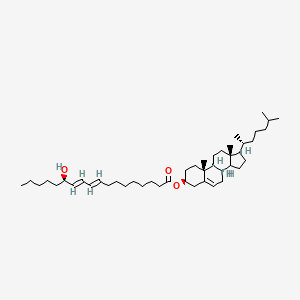

![molecular formula C24H18FN B594041 5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine CAS No. 1228153-91-0](/img/structure/B594041.png)

5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine

Overview

Description

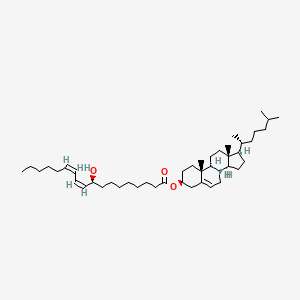

The compound “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” is a derivative of terphenyl, which is a group of closely related aromatic hydrocarbons. Terphenyls consist of a central benzene ring substituted with two phenyl groups . The specific compound you’re asking about seems to have additional substitutions: a fluorine atom and an amine group.

Molecular Structure Analysis

The molecular structure of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to that of terphenyl, with the additional substitutions causing changes in the electronic structure and potentially the shape of the molecule. The exact structure could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-amine” would be expected to be similar to those of terphenyl, but with modifications due to the additional substitutions. For example, the presence of the fluorine atom could increase the compound’s polarity, and the amine group could give it basic properties .Scientific Research Applications

Fluorinated Metal–Organic Frameworks (F-MOFs)

Fluorinated compounds like “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-aMine” can be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials that have comprehensive functionalities and are being widely studied for their potential applications in industry . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules .

Gas Sorption and Separation

F-MOFs, which can be synthesized using fluorinated compounds, have shown potential in the field of gas sorption and separation . The study shows that the compounds can find application in gas sorption and separation .

Increased Moisture Stability

Fluorinated compounds like “5’-fluoro-N-phenyl-[1,1’:3’,1’‘-Terphenyl]-4’-aMine” can increase the hydrophobicity of materials, resulting in an overall improvement in moisture stability .

Synthesis of Fluorinated Pyrazole

Fluorinated compounds can be used in the synthesis of fluorinated pyrazole . A new fluorinated pyrazole was successfully synthesized via a two-step reaction .

Potential Anti-Breast Cancer Agent

The synthesized fluorinated pyrazole showed potential as an anti-breast cancer agent . Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand .

Nanoemulsion Formulation for Type 2 Diabetes Mellitus

“2,4,6-Triphenylaniline” has been used in the formulation of a nanoemulsion for the treatment of type 2 diabetes mellitus . The nanoemulsion showed satisfactory in vitro antidiabetic activity .

Oxidation to Azo Compounds

“2,4,6-Triphenylaniline” can be oxidized to azo compounds . Azo compounds have a wide range of applications, including as dyes and pigments .

Organic Synthesis

“2,4,6-Triphenylaniline” can be used in organic synthesis . It is a useful reagent in the synthesis of various organic compounds .

properties

IUPAC Name |

2-fluoro-N,4,6-triphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN/c25-23-17-20(18-10-4-1-5-11-18)16-22(19-12-6-2-7-13-19)24(23)26-21-14-8-3-9-15-21/h1-17,26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USTXPBYMOJRABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-fluoro-N-phenyl-[1,1':3',1''-Terphenyl]-4'-aMine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

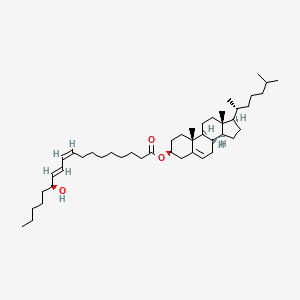

![(4'-Amino-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B593961.png)

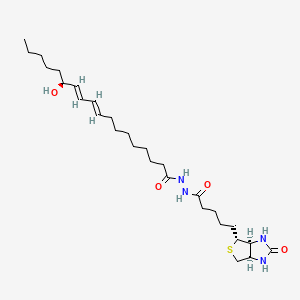

![2-Pyridin-2-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B593975.png)